N-Methyl-4-toluohydroxamic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Hydroxamic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
CAS No. |
1613-85-0 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
N-hydroxy-N,4-dimethylbenzamide |
InChI |
InChI=1S/C9H11NO2/c1-7-3-5-8(6-4-7)9(11)10(2)12/h3-6,12H,1-2H3 |
InChI Key |
NTWVSQZLKBQYNV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N(C)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C)O |
Other CAS No. |
1613-85-0 |
Synonyms |
N-methyl-4-toluohydroxamic acid N-MTH |
Origin of Product |
United States |
Preparation Methods
Reaction of Acyl Chlorides with N-Methylhydroxylamine
The most straightforward method involves reacting 4-methylbenzoyl chloride (derived from 4-toluic acid) with N-methylhydroxylamine. This pathway proceeds via nucleophilic acyl substitution, where the hydroxylamine’s nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride.
Example Procedure
-
Synthesis of 4-Methylbenzoyl Chloride :
-
Coupling with N-Methylhydroxylamine :
-
The acyl chloride is dissolved in tetrahydrofuran (THF) and added dropwise to a cooled (0°C) solution of N-methylhydroxylamine hydrochloride and a base (e.g., triethylamine) to scavenge HCl. The reaction is stirred for 12–24 hours at room temperature.
-
Workup : The mixture is filtered to remove salts, and the solvent is evaporated. The crude product is recrystallized from ethanol/water to yield pure this compound.
-
Key Parameters
-
Molar Ratio : A 1:1.2 ratio of acyl chloride to N-methylhydroxylamine ensures complete conversion.
-
Solvent Choice : Polar aprotic solvents (e.g., THF, DMF) enhance reactivity by stabilizing intermediates.
-
Yield : Typical yields range from 70–85%, with purity >95% after recrystallization.
Alternative Routes via Carbodiimide-Mediated Coupling
For substrates sensitive to acyl chloride formation, carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) can activate the carboxylic acid in situ. This method is advantageous for avoiding harsh chlorination conditions.
Procedure
-
Activation of 4-Toluic Acid :
-
4-Toluic acid (1 equiv), EDC (1.2 equiv), and hydroxybenzotriazole (HOBt, 1 equiv) are dissolved in DMF. The mixture is stirred at 0°C for 30 minutes to form the active ester.
-
-
Reaction with N-Methylhydroxylamine :
-
N-Methylhydroxylamine hydrochloride (1.5 equiv) and triethylamine (2 equiv) are added, and the reaction is warmed to room temperature for 12 hours.
-
-
Purification :
Advantages
-
Avoids acyl chloride handling, improving safety.
-
Compatible with acid-sensitive functional groups.
-
Yield : 65–75%, with purity dependent on chromatographic separation.
Optimization Challenges and Mitigation Strategies
Byproduct Formation
The primary byproduct in hydroxamic acid synthesis is the corresponding carboxylic acid due to hydrolysis of the acyl chloride or active ester. Strategies to suppress hydrolysis include:
-
Strict anhydrous conditions : Use of molecular sieves or inert atmosphere.
-
Low-temperature reactions : Maintaining temperatures below 25°C during coupling.
N-Methylhydroxylamine Availability
N-Methylhydroxylamine is less commercially accessible than hydroxylamine. In-situ generation via reduction of nitroso compounds or methylation of hydroxylamine (using methyl iodide) may be required, though this introduces additional steps.
Analytical Characterization
Critical quality control metrics for this compound include:
| Property | Method | Expected Value |
|---|---|---|
| Melting Point | Differential Scanning Calorimetry | Not reported (literature gap) |
| Purity | HPLC (C18 column, UV detection) | ≥95% |
| Molecular Weight Confirmation | High-Resolution Mass Spectrometry | 165.189 Da ([M+H]) |
Industrial Scalability Considerations
While lab-scale syntheses focus on purity, industrial production requires cost-effective and safe processes:
-
Solvent Recovery : Ethanol and THF can be distilled and reused.
-
Waste Management : Neutralization of HCl byproducts with aqueous NaOH generates benign salts.
Q & A
Basic: What established synthetic methodologies exist for N-Methyl-4-toluohydroxamic acid, and what reaction parameters critically influence yield?
Answer: The primary synthetic route involves coupling N-methylhydroxylamine with 4-methylbenzoyl chloride (4-toluoyl chloride) in a basic medium (e.g., NaOH/THF) at 0–25°C. Key parameters include:
- Stoichiometric control (1:1 molar ratio of reactants) to prevent side reactions.
- Reaction duration (4–6 hours) to ensure complete conversion.
- Purification via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .
Advanced: How can researchers address contradictory bioactivity results of this compound across different in vitro models?
Answer: Contradictions may stem from:
- Cell-line specificity: Validate activity across multiple cell lines (e.g., HEK293, HeLa) with standardized protocols.
- Metabolic instability: Use LC-MS/MS to quantify intracellular concentrations and identify degradation products.
- Off-target effects: Employ competitive binding assays (e.g., SPR, ITC) to confirm target specificity. Cross-reference with proteomic profiling to rule out unintended interactions .
Basic: Which analytical techniques are essential for confirming the structural integrity of this compound?
Answer: A multi-technique approach is recommended:
- FT-IR: Hydroxamate C=O stretch (~1640 cm⁻¹) and N–O stretch (~930 cm⁻¹).
- NMR: ¹H NMR (δ 2.35 ppm for methyl group; aromatic protons at δ 7.2–7.8 ppm).
- LC-HRMS: Confirm molecular ion [M+H]⁺ (m/z calculated for C₉H₁₁NO₂: 165.0790).
- XRD: Resolve tautomeric forms if crystallization is feasible .
Advanced: What methodological strategies resolve spectral ambiguities in characterizing this compound derivatives?
Answer: Ambiguities in NMR/IR data often arise from tautomerism or solvent effects. Mitigate via:
- Variable-temperature NMR: Track chemical shift changes to identify dynamic equilibria.
- DFT calculations: Compare experimental IR/NMR with computed spectra (e.g., Gaussian 16, B3LYP/6-31G* basis set).
- Isotopic labeling: Use ¹³C-labeled analogs to assign carbonyl resonances unambiguously .
Basic: What are critical considerations for designing stability studies of this compound in aqueous buffers?
Answer:
- pH dependence: Hydrolysis accelerates under acidic (pH < 4) or alkaline (pH > 8) conditions. Use phosphate buffer (pH 6–7) for optimal stability.
- Temperature: Conduct accelerated degradation studies at 40°C to model shelf-life.
- Analytical monitoring: Employ RP-HPLC (C18 column, UV detection at 254 nm) to quantify degradation products (e.g., 4-methylbenzoic acid) .
Advanced: How can researchers optimize the chelation properties of this compound for metal-ion binding studies?
Answer:
- pH titration: Determine pKa of the hydroxamate group (typically ~8.5–9.5) using potentiometry.
- Spectrophotometric assays: Monitor UV-Vis shifts (e.g., λmax changes upon Fe³⁺ binding).
- Competitive chelation: Compare binding constants (log K) with EDTA or desferrioxamine via Job’s plot analysis .
Basic: What experimental controls are mandatory in toxicity assays involving this compound?
Answer:
- Negative controls: Use solvent-only (e.g., DMSO) and untreated cell groups.
- Positive controls: Include known hydroxamate toxins (e.g., suberoylanilide hydroxamic acid) for comparative IC₅₀ values.
- Metabolic activity validation: Pair MTT assays with ATP-based luminescence to confirm cytotoxicity .
Advanced: How can computational modeling enhance the design of this compound derivatives for targeted enzyme inhibition?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
